molecular formula C6H5BrN2O B1523359 1-(5-Bromopyrimidin-2-yl)ethanone CAS No. 1189169-37-6

1-(5-Bromopyrimidin-2-yl)ethanone

Cat. No.: B1523359
CAS No.: 1189169-37-6
M. Wt: 201.02 g/mol
InChI Key: NZGSEUQFYKCKRU-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an ethanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopyrimidin-2-yl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of pyrimidin-2-ylmethanone using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(5-bromopyrimidin-2-yl)ethanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 1-(5-hydroxymethylpyrimidin-2-yl)ethanone.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles such as sodium azide (NaN3) can replace the bromine atom to form 1-(5-azidopyrimidin-2-yl)ethanone.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.

  • Reduction: Lithium aluminum hydride (LiAlH4), ether solvent, low temperature.

  • Substitution: NaN3, DMF solvent, elevated temperature.

Major Products Formed:

  • 1-(5-bromopyrimidin-2-yl)ethanoic acid (from oxidation).

  • 1-(5-hydroxymethylpyrimidin-2-yl)ethanone (from reduction).

  • 1-(5-azidopyrimidin-2-yl)ethanone (from substitution).

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5BrN2OC_6H_5BrN_2O and a molecular weight of 201.02 g/mol. It consists of a bromine atom attached to a pyrimidine ring at the 5-position, and an ethanone functional group. The compound's structure combines aromatic and ketonic features, making it a versatile building block in organic synthesis.

While specific research applications for this compound are not widely documented, bromopyrimidine derivatives have been explored for various purposes in scientific research because of the pyrimidine ring. Pyrimidines are essential heterocyclic aromatic compounds present in many biological molecules, including DNA and RNA.

Pharmaceutical and Agrochemical Intermediate
this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows it to be a precursor for various biologically active compounds. It is also used in research settings for the development of new synthetic methodologies involving heterocycles.

CYP1A2 Inhibitor
Interaction studies have shown that this compound acts as a CYP1A2 inhibitor. This is significant because it can affect the metabolism of co-administered drugs that are substrates for this enzyme. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.

Mechanism of Action

The mechanism by which 1-(5-Bromopyrimidin-2-yl)ethanone exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its derivatives might inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 1-(5-bromopyridin-2-yl)ethanone

  • 1-(5-bromopyrimidin-2-yl)ethan-1-ol

  • 1-(5-bromopyrimidin-2-yl)pyrrolidin-2-one

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Biological Activity

1-(5-Bromopyrimidin-2-yl)ethanone, also known as 5-(2-Acetyl)-2-bromopyrimidine, is an organic compound characterized by its unique structure that combines a brominated pyrimidine ring and an ethanone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a lead structure for drug development.

  • Molecular Formula : C₆H₅BrN₂O
  • Molecular Weight : 201.02 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring, which enhances its electrophilic nature, making it suitable for various biological interactions and synthetic applications.

Biological Activities

This compound has been investigated for several biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of bromopyrimidine compounds, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, suggesting their potential use in developing new antimicrobial agents.

CYP1A2 Inhibition

One notable interaction of this compound is its role as a CYP1A2 inhibitor. This interaction is crucial as it can influence the metabolism of co-administered drugs that are substrates for this enzyme. Understanding this inhibition is vital for predicting drug-drug interactions and optimizing therapeutic regimens .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 5-bromo-2-pyrimidinamine with acetyl chloride under controlled conditions to yield the desired product. Below is a summary of one such method:

Reagent Condition Yield
5-bromo-2-pyrimidinamineAcetyl chloride in anhydrous solvent~66%

This method highlights the efficiency of synthesizing this compound while minimizing by-products.

Case Studies and Research Findings

Several studies have focused on the biological activity of bromopyrimidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that bromopyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • CYP Enzyme Interaction : Another investigation into the pharmacokinetics of related compounds indicated that brominated pyrimidines could modulate CYP enzyme activity, impacting drug metabolism significantly .
  • Anticancer Screening : In vitro studies on structurally similar compounds have shown promising results in inhibiting cancer cell growth through apoptosis induction pathways, warranting further exploration into this compound's potential in cancer therapy .

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSEUQFYKCKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705412
Record name 1-(5-Bromopyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189169-37-6
Record name 1-(5-Bromopyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromopyrimidin-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromopyrimidine-2-carbonitrile (221 mg, 1.2 mmol) in THF (10 ml) was added methylmagnesium bromide (3.0 ml, 4.20 mmol, 1.4 molar, THF) at −78° C. under nitrogen. The solution was stirred at −78° C. for 3.5 hours, and then quenched with satd aq NH4Cl, and extracted with EtOAc. The combined organic layer was dried over anhydrous Na2SO4 and concentrated. The reaction was purified by column chromatography on silica gel (petroleum ether: EtOAc=1:0 to 0:1) to afford 1-(5-bromopyrimidin-2-yl)ethanone (1.55 mg, 61% yield). 1H NMR (CDCl3 500 MHz): δ 9.00 (s, 2H), 2.80 (s, 3H).
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyrimidine-2-carbonitrile (300 mg, 1.63 mmol) in THF (20 mL) was added MeMgBr (5.43 mL, 16.3 mmol) at −78° C. under nitrogen. The solution was stirred at −78° C. for 20 min., quenched with satd aq NH4Cl, and extracted with EtOAc. The combined organic layer was dried over anhydrous Na2SO4 and concentrated to give an oil, which was purified by prep TLC (3:1 PE/EtOAc) to give 1-(5-bromopyrimidin-2-yl)ethanone (99 mg, yield 30.2%). 1H NMR (CDCl3): δ2.70 (s, 3H), 8.90 (m, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5.43 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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